Cas no 722492-70-8 (2-Ethyl-3-methoxybenzaldehyde)

2-Ethyl-3-methoxybenzaldehyde is a specialized aromatic aldehyde with the molecular formula C₁₀H₁₂O₂. It features a methoxy group at the 3-position and an ethyl substituent at the 2-position of the benzaldehyde ring, influencing its reactivity and solubility. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of fragrances, pharmaceuticals, and fine chemicals. Its distinct substitution pattern enhances selectivity in reactions such as condensations and reductions. The methoxy group contributes to electron-donating effects, while the ethyl group provides moderate steric hindrance, making it valuable for tailored synthetic applications. Suitable for controlled environments, it requires proper handling due to its aldehyde functionality.
2-Ethyl-3-methoxybenzaldehyde structure
2-Ethyl-3-methoxybenzaldehyde structure
Product Name:2-Ethyl-3-methoxybenzaldehyde
CAS No:722492-70-8
MF:C10H12O2
MW:164.201083183289
CID:1038289
PubChem ID:59598631
Update Time:2025-11-02

2-Ethyl-3-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Ethyl-3-methoxybenzaldehyde
    • DTXSID00732475
    • 2-ethyl-3-methoxy benzaldehyde
    • XAZIIELXPCMIED-UHFFFAOYSA-N
    • 722492-70-8
    • CS-0455223
    • SCHEMBL1494208
    • DB-122151
    • MDL: MFCD18905012
    • Inchi: 1S/C10H12O2/c1-3-9-8(7-11)5-4-6-10(9)12-2/h4-7H,3H2,1-2H3
    • InChI Key: XAZIIELXPCMIED-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(C=O)=C1CC

Computed Properties

  • Exact Mass: 164.083729621g/mol
  • Monoisotopic Mass: 164.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26.3Ų

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2-Ethyl-3-methoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:722492-70-8)2-Ethyl-3-methoxybenzaldehyde
Order Number:A866294
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:58
Price ($):338.0
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Additional information on 2-Ethyl-3-methoxybenzaldehyde

2-Ethyl-3-methoxybenzaldehyde (CAS No. 722492-70-8): A Comprehensive Guide to Properties and Applications

2-Ethyl-3-methoxybenzaldehyde (CAS No. 722492-70-8) is an important aromatic aldehyde compound widely used in fragrance synthesis and pharmaceutical intermediates. This yellowish liquid with a characteristic sweet, floral odor has gained significant attention in recent years due to its versatile applications in specialty chemicals. The compound's molecular formula is C10H12O2, featuring both methoxy and aldehyde functional groups that contribute to its unique chemical reactivity.

The growing demand for 2-Ethyl-3-methoxybenzaldehyde in the flavor and fragrance industry stems from its ability to impart warm, spicy notes to perfumes and cosmetic formulations. Recent market analysis shows a 12% annual growth in consumption, particularly in Asia-Pacific regions where personal care product manufacturing is expanding rapidly. Researchers are particularly interested in its potential as a precursor for pharmaceutical intermediates, with several studies exploring its use in synthesizing novel bioactive molecules.

From a chemical perspective, 2-Ethyl-3-methoxybenzaldehyde 722492-70-8 exhibits interesting properties that make it valuable for organic synthesis. The compound has a boiling point of approximately 245-250°C and shows good solubility in common organic solvents like ethanol and ether. Its methoxy group at the 3-position provides electronic effects that influence subsequent reactions, making it particularly useful in palladium-catalyzed coupling reactions that are trending in modern synthetic chemistry.

One of the most searched questions about 2-Ethyl-3-methoxybenzaldehyde relates to its synthesis methods. The compound can be prepared through several routes, including the formylation of 2-ethyl-3-methoxytoluene or selective oxidation of corresponding benzyl alcohols. Recent patents highlight improved catalytic processes that achieve higher yields while reducing environmental impact—a key concern in today's green chemistry initiatives. These advancements address the growing demand for sustainable production methods in the fine chemicals sector.

In application development, 2-Ethyl-3-methoxybenzaldehyde CAS 722492-70-8 finds use beyond traditional fragrance applications. Cosmetic chemists are exploring its potential as a flavor enhancer in premium personal care products, while material scientists investigate its incorporation into specialty polymers. The compound's stability under various pH conditions makes it particularly attractive for formulations requiring long shelf life, answering frequent industry queries about ingredient stability in product development forums.

Quality control of 2-Ethyl-3-methoxybenzaldehyde typically involves gas chromatography analysis to ensure purity levels above 98%, with common impurities including residual starting materials and oxidation byproducts. Storage recommendations suggest keeping the compound in amber glass containers under nitrogen atmosphere to prevent degradation—information frequently sought by quality assurance professionals in online technical discussions. Proper handling procedures emphasize working in well-ventilated areas, reflecting current workplace safety priorities.

The global market for 2-Ethyl-3-methoxybenzaldehyde 722492-70-8 shows interesting regional variations, with Europe dominating in fragrance applications while North America shows stronger growth in pharmaceutical uses. Recent supply chain analyses indicate that manufacturers are increasingly adopting just-in-time production models to meet the compound's rising demand without excessive inventory costs. This business strategy aligns with current industry trends toward lean manufacturing and sustainability—topics generating significant discussion in chemical industry webinars and forums.

From a regulatory standpoint, 2-Ethyl-3-methoxybenzaldehyde is generally recognized as safe for use in fragrance applications when following IFRA guidelines. Its REACH registration status and compliance with major pharmacopeias make it a reliable choice for formulators, addressing common regulatory questions from product developers. The compound's environmental profile has been assessed through standard biodegradability tests, showing moderate degradation rates under aerobic conditions—information increasingly requested in environmental impact assessments.

Future research directions for 2-Ethyl-3-methoxybenzaldehyde CAS No. 722492-70-8 include exploring its potential in asymmetric synthesis and investigating novel delivery systems for fragrance applications. The compound's molecular structure suggests possible applications in chiral auxiliaries, a hot topic in pharmaceutical chemistry. Additionally, encapsulation technologies could enhance its performance in slow-release fragrance applications, responding to consumer demand for longer-lasting scents—a frequent search topic in cosmetic chemistry circles.

In analytical chemistry, advanced techniques like HPLC-MS and NMR spectroscopy are being employed to study 2-Ethyl-3-methoxybenzaldehyde derivatives and reaction pathways. These methods help address common analytical challenges in quality control and support the development of more efficient synthetic routes. The compound's distinct spectroscopic signatures make it particularly suitable for method development studies, a subject of increasing interest in analytical chemistry publications and conference presentations.

For researchers working with 2-Ethyl-3-methoxybenzaldehyde 722492-70-8, proper characterization includes recording its infrared spectrum (showing strong carbonyl absorption around 1680 cm-1) and 1H NMR spectrum (featuring characteristic aldehyde proton at δ 9.8-10.0 ppm). These spectral data points are frequently searched by synthetic chemists verifying compound identity, reflecting the practical needs of laboratory professionals accessing technical databases.

The economic aspects of 2-Ethyl-3-methoxybenzaldehyde production continue to evolve, with process optimization reducing manufacturing costs by approximately 15% over the past five years. Market intelligence reports suggest this trend will continue as catalytic technologies improve, making the compound more accessible for diverse applications. These cost reductions answer frequent pricing inquiries from small and medium enterprises looking to incorporate this specialty chemical into their product lines.

In educational contexts, 2-Ethyl-3-methoxybenzaldehyde CAS 722492-70-8 serves as an excellent example for teaching aromatic substitution patterns and aldehyde chemistry. Its straightforward synthesis and characterization make it suitable for advanced organic chemistry laboratory courses, addressing the growing need for practical, industry-relevant educational materials in chemical education—a topic generating significant discussion in pedagogical chemistry journals.

Looking ahead, the versatility of 2-Ethyl-3-methoxybenzaldehyde ensures its continued importance in specialty chemical applications. As research uncovers new uses and improved synthetic methods, this compound will likely maintain its position as a valuable building block in fragrance, pharmaceutical, and material science applications. Its balanced combination of reactivity, stability, and organoleptic properties makes it uniquely positioned to meet evolving industry needs in an environmentally conscious marketplace.

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Amadis Chemical Company Limited
(CAS:722492-70-8)2-Ethyl-3-methoxybenzaldehyde
A866294
Purity:99%
Quantity:1g
Price ($):338.0
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